3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyanophenyl group, a propanamide backbone, and a pyrrolidinyl ethoxyethyl moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide typically involves multiple steps, including the formation of the cyanophenyl group, the attachment of the propanamide backbone, and the incorporation of the pyrrolidinyl ethoxyethyl moiety. Common reagents used in these reactions include cyanobenzene, ethylamine, and pyrrolidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
- 3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)butanamide
Uniqueness
3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
3-(4-cyanophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is essential for its development in medicinal chemistry. This article reviews the compound's mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-cyanophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide. Its molecular formula is C18H21N3O4, and it has a molecular weight of 345.38 g/mol. The structure features a cyanophenyl group, a propanamide backbone, and a pyrrolidinyl ethoxyethyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or activator of these targets, leading to various physiological effects. The exact pathways involved are still under investigation but may include modulation of neurotransmitter systems or other signaling pathways .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds containing the 2,5-dioxopyrrolidin moiety. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated significant protection in various seizure models, suggesting that compounds with similar structures may also exhibit anticonvulsant properties .
Antiparasitic Activity
Another area of interest is the compound's potential antiparasitic activity. Research into analogs has shown promising results against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These studies indicate that modifications in the chemical structure can enhance potency and selectivity against specific parasites .
Study on Anticonvulsant Properties
A study evaluated the efficacy of AS-1 in several animal models for epilepsy. Results indicated that AS-1 provided broad-spectrum anticonvulsant activity with a favorable safety profile. The compound was tested in models such as the maximal electroshock (MES) test and showed significant protective effects .
Study on Antiparasitic Activity
In another study focusing on antiparasitic activity, a series of phenotypic antitrypanosomal agents were synthesized and tested against T. b. brucei. The most potent analog exhibited an IC50 value of 70 nM, demonstrating low toxicity against human cell lines. This finding underscores the importance of structural modifications for enhancing biological activity .
Table 1: Summary of Biological Activities
Activity Type | Compound Name | Target Organism/Model | IC50 Value | Notes |
---|---|---|---|---|
Anticonvulsant | AS-1 | Various seizure models | N/A | Broad-spectrum efficacy |
Antiparasitic | Analog 30 | Trypanosoma brucei | 70 nM | Low toxicity in human cells |
Enzyme Inhibition | Compound 30 | PDE enzymes | pKi < 5.0 | Inhibitory effect observed |
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c19-13-15-3-1-14(2-4-15)5-6-16(22)20-9-11-25-12-10-21-17(23)7-8-18(21)24/h1-4H,5-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGFLAUSBXEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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